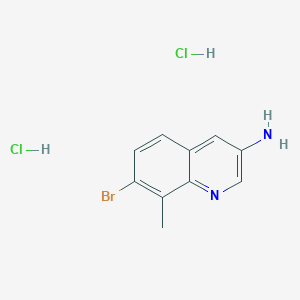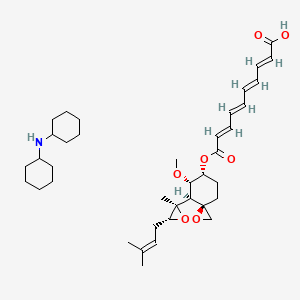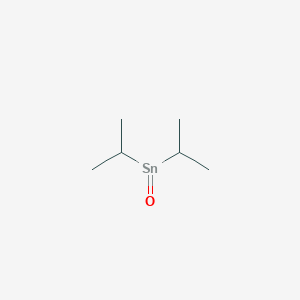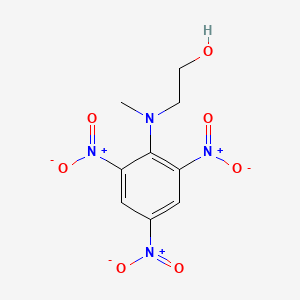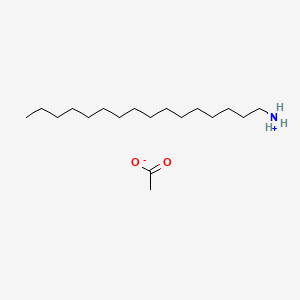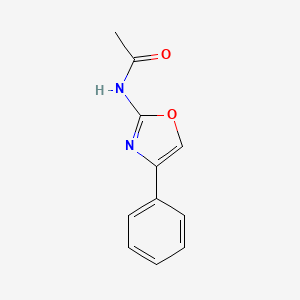![molecular formula C16H22B2F8N2 B13743744 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] is a chemical compound with the molecular formula C16H22B2F8N2 . It is known for its unique structural properties and is used in various scientific research applications. This compound is often utilized in the field of chemistry due to its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] typically involves the reaction of 4,4’-bipyridine with methylating agents in the presence of tetrafluoroboric acid . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced bipyridinium derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] can be compared with other similar compounds such as:
4,4’-Bipyridine: A precursor in the synthesis of the compound.
Methyl viologen: Another bipyridinium derivative with similar redox properties.
Tetrafluoroborate salts: Compounds with similar anionic components.
The uniqueness of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] lies in its specific methylation pattern and the presence of tetrafluoroborate anions, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H22B2F8N2 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C16H22N2.2BF4/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16;2*2-1(3,4)5/h7-10H,1-6H3;;/q+2;2*-1 |
InChI Key |
XCMSZVGGMHKESS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


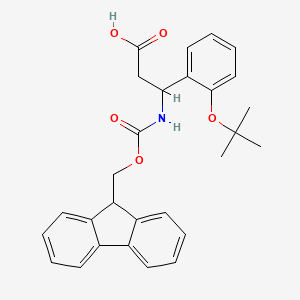
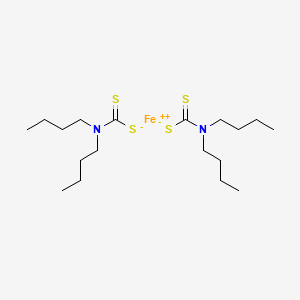
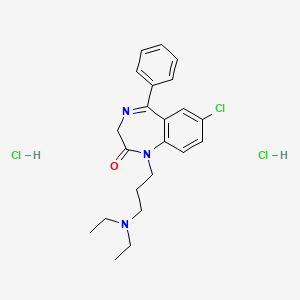
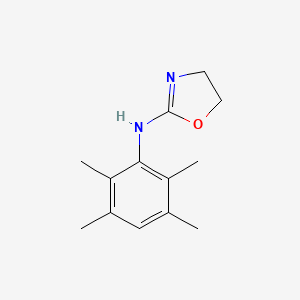
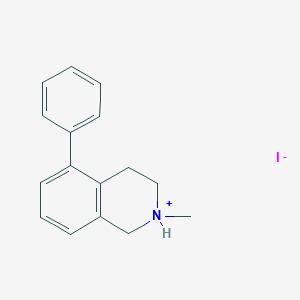
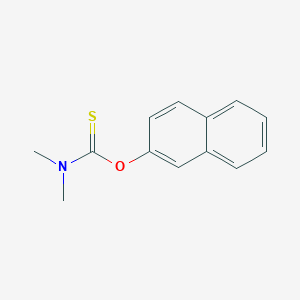
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
